4-((((4-乙氧基苯基)磺酰基)氧代亚亚甲基)环己-2,5-二烯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

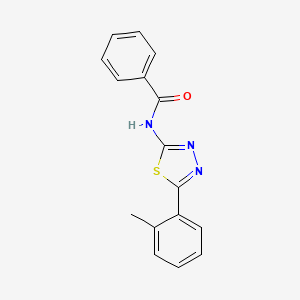

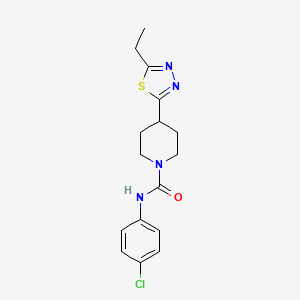

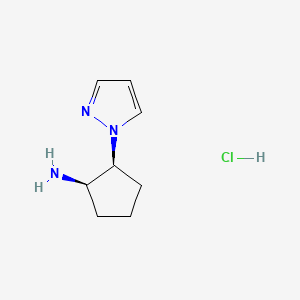

The compound can be synthesized through a Rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole . The specific synthesis process depends on the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The structure is characterized by the presence of a cyclohexa-2,5-dienone unit and a 1-sulfonyl-1,2,3-triazole moiety .Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, when the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place .科学研究应用

Organic Solar Cells

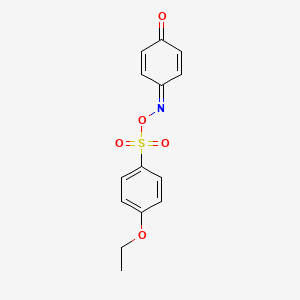

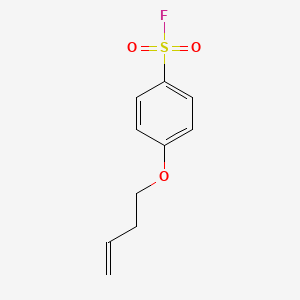

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone: (EPDP) has been incorporated into donor–acceptor (D–A) conjugated polymers for use in organic solar cells. These polymers exhibit promising properties for photovoltaic applications. Researchers have successfully synthesized EPDP-based polymers and characterized them via various techniques, including 1H NMR, GPC, FTIR, DSC, XRD, PL, and UV-Vis methods . The resulting materials can be applied in bulk-heterojunction (BHJ) structures to enhance solar cell efficiency.

Antiproliferative Agents

While not directly studied for this compound, related indole derivatives have shown potential as antiproliferative agents. For instance, pyrimidine-derived indole ribonucleosides have demonstrated activity against cancer cell lines such as HL-60 cervical carcinoma , HeLaS3 , and T-lymphoblastic leukemia . Further exploration of EPDP’s structural modifications could reveal similar bioactivity.

Computational Chemistry

Molecular modeling and computational simulations can predict EPDP’s behavior, stability, and electronic properties. Researchers can explore its potential as a ligand for metal complexes or study its reaction mechanisms.

作用机制

Target of Action

The primary target of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety . The compound interacts with these targets in the presence of a rhodium (II) catalyst .

Mode of Action

The compound undergoes a rhodium (II)-catalyzed divergent intramolecular tandem cyclization . When the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . This results in the formation of cyclopropa [cd]indole derivatives .

Biochemical Pathways

The affected biochemical pathway involves the cyclopropanation of α-imino rhodium carbenes with electron-deficient intra-annular olefins . This is the first example of such a reaction . The reaction mechanisms have also been proposed along with a synthetic transformation .

Result of Action

The result of the compound’s action is the formation of cyclopropa [cd]indole derivatives . These derivatives are formed in moderate to good yields .

Action Environment

The action of the compound is influenced by the presence of a rhodium (II) catalyst . The type of connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety also affects the compound’s action . If the connecting atom is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . If the connecting linker is an oxygen atom, an oxy–Cope rearrangement can be triggered under similar reaction conditions .

属性

IUPAC Name |

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-2-19-13-7-9-14(10-8-13)21(17,18)20-15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAOPMSOTIPXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)

![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)